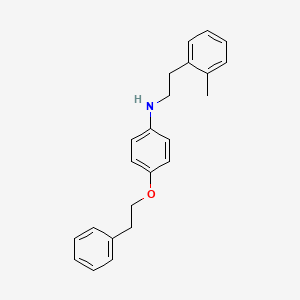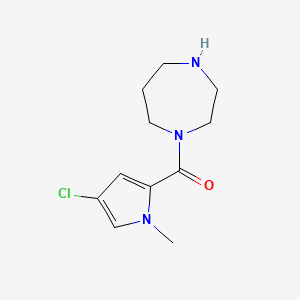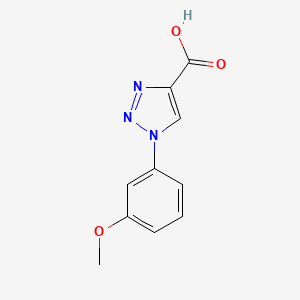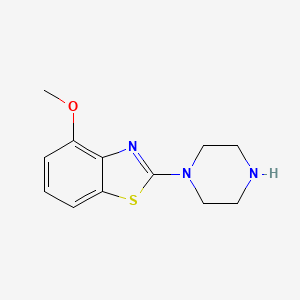
4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole
説明
“4-Methoxy-2-piperazin-1-yl-1,3-benzothiazole” is a chemical compound with the IUPAC name methyl 2- (1-piperazinyl)-1,3-benzothiazol-4-yl ether . It has a molecular weight of 249.34 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15N3OS/c1-16-9-3-2-4-10-11(9)14-12(17-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a solid compound . It has a molecular weight of 249.34 .科学的研究の応用
Antimicrobial Activity
Several studies have synthesized derivatives of benzothiazole to explore their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives that exhibited variable and modest activity against bacterial and fungal strains, indicating the potential of benzothiazole compounds in antimicrobial applications (Patel, Agravat, & Shaikh, 2011). Similarly, Vartale et al. (2008) reported the synthesis of 3-substituted-8-methoxy-1, 2, 4-triazino[3, 4-b]benzothiazole-4(H)-ones with screened antibacterial activity (Vartale et al., 2008).
Antiproliferative and Anti-HIV Activity
Al-Soud et al. (2010) synthesized derivatives of 2-Piperazino-1,3-benzo[d]thiazoles, showing significant antiproliferative activity against human tumor-derived cell lines and highlighting a potential avenue for cancer treatment research (Al-Soud et al., 2010).
Anticancer Activity
Research has also focused on benzothiazole derivatives for their potential anticancer properties. Ghule, Deshmukh, and Chaudhari (2013) synthesized compounds that demonstrated selective influence on cancer cell lines, showing promise for further development in anticancer therapies (Ghule, Deshmukh, & Chaudhari, 2013). Kumar et al. (2014) synthesized 4-thiazolidinone-, pyridine-, and piperazine-based conjugates, exhibiting antiproliferative effects on human leukemic cells, providing insights into potential leukemia treatments (Kumar et al., 2014).
Anti-acetylcholinesterase Activity
Compounds bearing piperazine and thiocarbamate moieties have been synthesized and investigated for their anticholinesterase properties, indicating potential applications in treating diseases related to cholinesterase inhibition, such as Alzheimer's disease (Mohsen et al., 2014).
作用機序
Target of Action
Similar compounds have been known to exhibit antibacterial activity
Mode of Action
It is known that similar compounds interact with their targets, leading to changes that result in their observed effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound .
Result of Action
Similar compounds have been known to exhibit antibacterial activity .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
特性
IUPAC Name |
4-methoxy-2-piperazin-1-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-16-9-3-2-4-10-11(9)14-12(17-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMCRORSEITVDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5-Chlorobenzo[d]thiazol-2-yl)methanamine](/img/structure/B1451633.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine](/img/structure/B1451635.png)
![N-Ethyl-3-[(2-furylmethyl)amino]propanamide](/img/structure/B1451637.png)

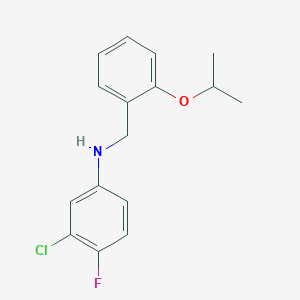
![3-Isopropoxy-N-[2-(4-isopropylphenoxy)ethyl]-aniline](/img/structure/B1451641.png)
![N-[4-(Isopentyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1451643.png)
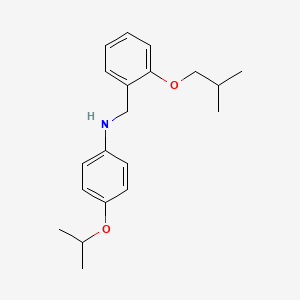
![N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B1451647.png)
